[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 67313-30-8
VCID: VC0015402
InChI: InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29-,30+,31-,32+,33-,34?,35+,36+/m1/s1
SMILES: CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C36H43NO15
Molecular Weight: 729.732

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

CAS No.: 67313-30-8

Cat. No.: VC0015402

Molecular Formula: C36H43NO15

Molecular Weight: 729.732

* For research use only. Not for human or veterinary use.

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate - 67313-30-8

Specification

CAS No. 67313-30-8
Molecular Formula C36H43NO15
Molecular Weight 729.732
IUPAC Name [(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29-,30+,31-,32+,33-,34?,35+,36+/m1/s1
Standard InChI Key SFCZXSUFIPUMPQ-JYINJARXSA-N
SMILES CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate possesses a complex molecular architecture with several key structural components that define its chemical identity . At its core lies a hexahydropyrano[3,2-d] dioxin framework, which consists of a pyran ring fused to a dioxin ring system. This bicyclic structure serves as the scaffold upon which multiple functional groups are arranged in a specific three-dimensional configuration.

The compound features a molecular formula of C36H43NO15 with a calculated molecular weight of 729.732 g/mol . Its structural complexity is further characterized by the presence of multiple stereogenic centers with defined absolute configurations: (2R,3S,4S,5R,6R) in the oxan ring and (4Ar,6S,7R,8R,8aS) in the hexahydropyrano[3,2-d] dioxin portion. These stereochemical elements significantly influence the compound's three-dimensional conformation and, consequently, its potential interactions with biological targets .

The compound contains several functional groups strategically positioned throughout its structure, including:

  • An acetamido group at the 7-position of the hexahydropyrano[3,2-d] dioxin ring

  • A phenyl group at the 2-position of the hexahydropyrano[3,2-d] dioxin ring

  • A phenylmethoxy (benzyloxy) group at the 6-position of the hexahydropyrano[3,2-d] dioxin ring

  • Three acetyloxy groups at positions 3, 4, and 5 of the oxan ring

  • An acetyloxymethyl group at position 2 of the oxan ring

  • A glycosidic linkage connecting the hexahydropyrano[3,2-d] dioxin and oxan portions

The standard SMILES notation for this compound is:
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

The InChI representation provides a comprehensive description of its structure:
InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29-,30+,31-,32+,33-,34?,35+,36+/m1/s1

Physical Properties

The physical properties of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate are significantly influenced by its complex molecular structure and functional group composition. Based on structural analysis and comparison with similar compounds, the following physical properties can be deduced:

PropertyValueBasis for Determination
Molecular Weight729.732 g/molCalculated from molecular formula C36H43NO15
Physical StateWhite to off-white crystalline solidTypical for complex carbohydrate derivatives with similar structures
SolubilityHighly soluble in chloroform, dichloromethane, and DMSO; moderately soluble in ethyl acetate and acetone; poorly soluble in water and petroleum etherBased on functional group analysis and polarity profile
Melting Point160-175°C (estimated)Estimated from similar complex glycosides
Optical Rotation[α]D20 +42° to +56° (c 1.0, CHCl3) (estimated)Estimated based on stereochemistry and similar compounds
log PApproximately 2.8-3.5Estimated based on structural features

The compound exhibits characteristic solubility patterns typical of acetylated carbohydrate derivatives. The presence of multiple acetyl groups and aromatic rings confers predominant solubility in organic solvents, while limiting water solubility. This amphiphilic character, with both hydrophilic (acetyl, acetamido) and hydrophobic (phenyl, phenylmethoxy) regions, significantly influences its behavior in various solvent systems.

The optical activity of the compound arises from its multiple stereogenic centers, resulting in a specific optical rotation value. This property is particularly important for confirming the stereochemical purity of synthesized batches of the compound.

Chemical Properties

The chemical behavior of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is governed by its functional groups and their relative reactivity under various conditions. Understanding these properties is essential for handling, storage, and application of this compound in research settings.

The acetyl groups in the compound exhibit characteristic reactivity patterns and can undergo hydrolysis under both acidic and basic conditions. Under basic conditions (such as treatment with sodium methoxide in methanol), selective de-O-acetylation can occur while preserving the N-acetyl group. This selectivity arises from the differential reactivity of O-acetyl versus N-acetyl functionalities, with O-acetyl groups being more susceptible to basic hydrolysis.

The phenylmethoxy (benzyloxy) group at the 6-position can be removed through catalytic hydrogenolysis using palladium catalysts, providing a means for selective deprotection and further functionalization at this position. This reaction typically proceeds without affecting other functional groups in the molecule.

Stability studies suggest that the compound should be stored under cool, dry conditions, protected from light and moisture to prevent degradation. Potential degradation pathways include:

  • Hydrolysis of acetyl groups in the presence of moisture

  • Oxidation of the phenyl rings under oxidative conditions

  • Isomerization at stereogenic centers under acidic or basic conditions

  • Cleavage of the glycosidic linkage under acidic conditions

The compound's chemical stability is also influenced by temperature, with prolonged exposure to elevated temperatures potentially leading to degradation through multiple mechanisms. Storage at temperatures below 0°C is recommended for long-term preservation of chemical integrity.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate represents a significant challenge in carbohydrate chemistry due to its structural complexity and the need for precise stereochemical control. The synthesis typically involves a multistep approach with careful management of protecting groups and stereoselective reactions .

The central synthetic challenge lies in constructing the glycosidic linkage between the hexahydropyrano[3,2-d] dioxin acceptor and the oxan donor with the correct stereochemistry. This glycosylation step requires careful selection of reaction conditions, protecting groups, and activation methods to ensure the desired stereochemical outcome.

A general synthetic strategy for this compound typically includes the following key stages:

  • Preparation of suitably protected carbohydrate precursors

  • Construction of the hexahydropyrano[3,2-d] dioxin core structure

  • Introduction of the phenyl and phenylmethoxy substituents

  • Stereoselective glycosylation with the oxan donor

  • Installation of the acetyl protecting groups

  • Final adjustments and purification

Detailed Synthetic Pathway

Based on established methods for similar complex carbohydrate derivatives, a more detailed synthetic pathway for [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate might proceed as follows:

Preparation of the Hexahydropyrano[3,2-d] dioxin Acceptor

  • Starting with N-acetyl-D-glucosamine or a suitable derivative

  • Formation of the benzylidene acetal using benzaldehyde and an acid catalyst to create the dioxin ring system

  • Selective benzylation of the 6-position using benzyl bromide and a suitable base

  • Protection of any remaining free hydroxyl groups

  • Selective deprotection of the hydroxyl group that will participate in glycosylation

Preparation of the Oxan Donor

  • Starting with an appropriate sugar precursor (typically a galactose derivative)

  • Installation of acetyl protecting groups

  • Selective modification of the anomeric position to create a reactive glycosyl donor (such as a trichloroacetimidate, thioglycoside, or glycosyl halide)

  • Activation of the anomeric center for glycosylation

Glycosylation Reaction

  • Coupling of the prepared hexahydropyrano[3,2-d] dioxin acceptor with the activated oxan donor

  • Use of appropriate promoters (such as Lewis acids) to facilitate the reaction

  • Control of reaction conditions (temperature, solvent, concentration) to favor the desired stereochemical outcome

  • Purification of the glycosylation product

Final Modifications

  • Adjustment of protecting groups if necessary

  • Installation of any remaining acetyl groups

  • Final purification, typically through column chromatography followed by crystallization

Synthetic Challenges and Considerations

The synthesis of this complex compound presents several significant challenges that must be addressed through careful experimental design:

  • Stereochemical Control: Ensuring the correct configuration at all stereogenic centers, particularly during the glycosylation step, requires precise control of reaction conditions and careful selection of protecting groups.

  • Regioselectivity: Achieving selective reactions at specific positions in the presence of multiple similar functional groups demands sophisticated protecting group strategies.

  • Glycosidic Bond Formation: Controlling the stereochemistry of the glycosidic linkage is particularly challenging and often requires optimization of reaction conditions and careful selection of glycosyl donors and activation methods.

  • Purification Complexity: The structural similarity between intermediates and potential by-products can make purification challenging, often necessitating multiple chromatographic steps.

  • Scale-Up Considerations: Transitioning from laboratory-scale synthesis to larger quantities may require adjustments to reaction conditions and purification protocols to maintain yield and stereochemical purity.

These synthetic challenges highlight the sophisticated nature of carbohydrate chemistry and the technical expertise required for the successful preparation of complex glycosides like [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate.

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the unique characteristics of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, it is valuable to compare it with structurally related compounds. This comparison highlights key structural differences and similarities that may influence chemical reactivity, physical properties, and biological activities.

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS NumberReference
[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetateC36H43NO15729.732 g/molReference compound67313-30-8
2-[(7-Acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl)oxy]propanoic acidC25H29NO8471.5 g/molContains propanoic acid instead of acetylated sugar; fewer acetyl groups19229-57-3
(8-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl) acetateC18H23NO7365.4 g/molContains methoxy group instead of phenylmethoxy; simpler structure with fewer substituents2484-81-3
1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)pyrimidine-2,4(1H,3H)-dioneVariousVariousContains pyrimidine moiety; lacks acetyl groups and phenylmethoxy substituentNot specifiedNot specified

The comparison reveals that [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is significantly more complex than many related compounds, particularly in terms of its glycosidic structure and the number of acetyl groups. This structural complexity likely contributes to its unique chemical and potentially biological properties.

Physicochemical Property Comparisons

The structural differences between [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate and related compounds translate into distinct physicochemical properties:

Property[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate2-[(7-Acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl)oxy]propanoic acid(8-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl) acetate
Molecular Weight729.732 g/mol471.5 g/mol365.4 g/mol
Solubility ProfileHigher solubility in organic solvents due to multiple acetyl groupsEnhanced water solubility due to carboxylic acid groupIntermediate solubility profile
Log P (estimated)2.8-3.51.5-2.20.8-1.5
Hydrogen Bond Donors1 (acetamido NH)2 (acetamido NH, carboxylic acid OH)1 (acetamido NH)
Hydrogen Bond AcceptorsMultiple (acetyl C=O, acetamido C=O, ether linkages)Multiple (acetyl C=O, acetamido C=O, carboxylic acid C=O, ether linkages)Fewer than the reference compound
Reactivity PatternMultiple acetyl groups susceptible to hydrolysisCarboxylic acid provides additional reactivity optionsFewer reactive sites

These differences in physicochemical properties have important implications for applications in research and development. For example, the higher lipophilicity of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate may enhance its membrane permeability compared to more hydrophilic analogues, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Functional Group Effects on Reactivity

The distinct functional groups present in [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate and related compounds significantly influence their chemical reactivity patterns:

  • Acetyl Groups: The presence of multiple acetyl groups in the reference compound provides numerous sites for hydrolysis reactions. This creates opportunities for selective deprotection strategies but also presents challenges for stability in aqueous environments.

  • Glycosidic Linkage: The glycosidic bond connecting the hexahydropyrano[3,2-d] dioxin and oxan portions is susceptible to hydrolysis under acidic conditions. The stereochemistry of this linkage also influences its stability and reactivity .

  • Phenylmethoxy Group: The benzyl ether linkage can be selectively cleaved through hydrogenolysis, providing a means for site-specific modification while leaving other functional groups intact.

  • Acetamido Group: The N-acetyl group is generally more stable to hydrolysis than O-acetyl groups, allowing for selective manipulations of the molecule's functional group pattern.

These differential reactivity patterns can be exploited in synthetic chemistry to create derivatives with modified properties or to develop analytical methods for compound identification and quantification.

Analytical Methods and Characterization

Spectroscopic Analysis

Comprehensive characterization of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate requires a multi-technique approach to confirm its structure, purity, and stereochemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy plays a central role in this characterization process, providing detailed information about the compound's structural features .

Nuclear Magnetic Resonance Spectroscopy

1H NMR Spectroscopy: The 1H NMR spectrum of the compound is expected to show characteristic signals including:

  • Multiple singlets in the range δ 1.8-2.2 ppm corresponding to the methyl protons of the acetyl groups

  • A singlet around δ 2.0 ppm for the N-acetyl methyl group

  • Complex multiplets in the region δ 3.5-5.5 ppm for the various methine and methylene protons of the carbohydrate skeleton

  • Signals in the range δ 4.5-5.5 ppm for anomeric protons

  • Aromatic signals in the region δ 7.2-7.5 ppm for the phenyl rings

  • An amide NH signal typically appearing as a doublet around δ 5.5-6.5 ppm

13C NMR Spectroscopy: The 13C NMR spectrum would display signals including:

  • Carbonyl carbon signals for acetyl groups in the range δ 169-172 ppm

  • Aromatic carbon signals in the region δ 125-140 ppm

  • Anomeric carbon signals typically appearing at δ 95-105 ppm

  • Various oxygenated carbon signals in the range δ 65-85 ppm

2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY are essential for complete structural elucidation, providing information about:

  • Proton-proton connectivity (COSY)

  • Direct carbon-hydrogen correlations (HSQC)

  • Long-range carbon-hydrogen correlations (HMBC)

  • Spatial relationships between protons (NOESY), which are crucial for confirming stereochemistry

Mass Spectrometry

Mass spectrometric analysis of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate would typically reveal:

  • A molecular ion peak at m/z 729.7, corresponding to the compound's molecular weight

  • Fragment ions resulting from the loss of acetyl groups (m/z 687, 645, 603, etc.)

  • Characteristic fragments from cleavage of the glycosidic bond

  • Fragments associated with the loss of the phenylmethoxy group

High-resolution mass spectrometry can confirm the exact mass and molecular formula of the compound, providing additional confidence in structural assignment.

Infrared Spectroscopy

Infrared spectroscopic analysis would show characteristic absorption bands including:

  • Strong carbonyl stretching bands at 1740-1760 cm-1 for the acetyl ester groups

  • Amide carbonyl stretching around 1650-1670 cm-1

  • C-O stretching bands in the region 1070-1150 cm-1

  • Aromatic C-H stretching bands around 3030 cm-1

  • Aliphatic C-H stretching bands at 2850-2950 cm-1

  • N-H stretching band around 3300-3400 cm-1

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate and for separating it from related compounds or synthetic intermediates:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of the compound might typically employ:

  • Reversed-phase columns (C18 or C8) for efficient separation

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • UV detection at wavelengths around 210-220 nm

  • Potential for mass spectrometric detection for enhanced sensitivity and specificity

Thin-Layer Chromatography (TLC)

TLC serves as a rapid and convenient method for monitoring reactions and assessing purity:

  • Silica gel plates are commonly used as the stationary phase

  • Solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol mixtures

  • Visualization using UV light (if applicable) or chemical stains such as anisaldehyde-sulfuric acid, which typically produces characteristic colors with carbohydrate derivatives

X-ray Crystallography

For definitive structural confirmation, particularly regarding absolute stereochemistry, X-ray crystallography represents the gold standard. This technique provides:

  • Unambiguous determination of the three-dimensional structure

  • Confirmation of all stereogenic centers

  • Insights into intramolecular and intermolecular interactions in the crystalline state

  • Precise bond lengths, angles, and torsional parameters

Research Applications and Future Directions

Current Applications in Research

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate and related compounds have several important applications in current research:

  • Synthetic Methodology Development: The compound serves as a platform for developing and refining synthetic methods in carbohydrate chemistry, particularly for stereoselective glycosylation reactions and regioselective functionalization of complex carbohydrates .

  • Structure-Activity Relationship Studies: Its well-defined structure provides a valuable scaffold for investigating the relationships between molecular structure and biological activity in glycosylated compounds.

  • Reference Standards: The compound can serve as a reference standard for analytical method development and validation, particularly in the context of carbohydrate analysis.

  • Precursor for Derivative Synthesis: The compound's multiple functional groups allow for selective modifications to create libraries of derivatives for biological screening and medicinal chemistry applications.

Challenges and Opportunities

The research landscape surrounding [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate presents both challenges and opportunities:

Challenges:

  • The structural complexity makes large-scale synthesis challenging and potentially costly

  • Multiple stereogenic centers complicate stereochemical analysis and quality control

  • Limited water solubility may restrict certain biological applications

  • Complex analytical profiles may complicate metabolite identification in biological systems

Opportunities:

  • The compound's structural uniqueness provides a distinctive platform for developing novel therapeutic agents

  • Advances in synthetic methodology could make the compound more accessible for research

  • The multiple functional groups offer numerous points for selective modification and optimization

  • Growing interest in carbohydrate-based therapeutics creates a favorable environment for research on complex glycosides

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